molecular formula C27H28O3 B2849894 4-[3-(1-Naphthyl)acryloyl]phenyl octanoate CAS No. 329706-24-3

4-[3-(1-Naphthyl)acryloyl]phenyl octanoate

Cat. No.: B2849894
CAS No.: 329706-24-3
M. Wt: 400.518
InChI Key: JRGQNMAQZNTSHU-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1-Naphthyl)acryloyl]phenyl octanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a naphthyl group, an acrylate moiety, and an octanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Naphthyl)acryloyl]phenyl octanoate typically involves the esterification of 4-[3-(1-Naphthyl)acryloyl]phenol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Naphthyl)acryloyl]phenyl octanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

4-[3-(1-Naphthyl)acryloyl]phenyl octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(1-Naphthyl)acryloyl]phenyl octanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(1-Naphthyl)acryloyl]phenyl acetate
  • 4-[3-(1-Naphthyl)acryloyl]phenyl butanoate
  • 4-[3-(1-Naphthyl)acryloyl]phenyl hexanoate

Uniqueness

4-[3-(1-Naphthyl)acryloyl]phenyl octanoate stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the octanoate ester group may enhance its lipophilicity, making it more suitable for certain applications compared to its shorter-chain analogs.

Properties

IUPAC Name

[4-[(Z)-3-naphthalen-1-ylprop-2-enoyl]phenyl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O3/c1-2-3-4-5-6-14-27(29)30-24-18-15-23(16-19-24)26(28)20-17-22-12-9-11-21-10-7-8-13-25(21)22/h7-13,15-20H,2-6,14H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGQNMAQZNTSHU-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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